2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a chlorine atom and an oxygen bridge This compound is part of the 7-oxabicyclo[41
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The process may also involve the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups present in the compound.
Substitution: This reaction can replace the chlorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated products, and substitution may yield various functionalized derivatives.
Scientific Research Applications
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane include other members of the 7-oxabicyclo[4.1.0]heptane family, such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in drug discovery and synthesis of bioactive compounds.
2-Methylidene-7-oxanorbornane: Used in radical-induced alkene polymerizations.
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76026-56-7 |
---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-(2-chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17ClO/c1-6-4-5-7(10(2,3)11)9-8(6)12-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
MCJNVGKDSQCXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2C1O2)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.